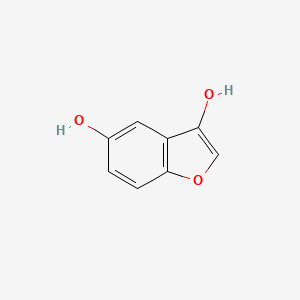

1-Benzofuran-3,5-diol

説明

Structure

3D Structure

特性

IUPAC Name |

1-benzofuran-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBJGMJKFANFSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30665363 | |

| Record name | 1-Benzofuran-3,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30665363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408338-41-0 | |

| Record name | 1-Benzofuran-3,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30665363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 Benzofuran 3,5 Diol and Its Derivatives

Direct Synthesis Approaches to 1-Benzofuran-3,5-diol

Direct, single-step synthetic routes specifically targeting this compound are not prominently featured in readily available chemical literature. However, general methodologies for benzofuran (B130515) formation suggest plausible pathways. One such conceptual approach involves the heteroannulation of suitably substituted benzoquinones. For instance, a one-pot reaction starting from a derivative of 1,4-benzoquinone (B44022) could potentially undergo coupling and cyclization under acidic conditions to yield a dihydroxylated benzofuran structure. This strategy relies on the principle of combining a benzene-ring precursor already containing the hydroxyl groups (or protected precursors) with a synthon that provides the necessary atoms to form the furan (B31954) ring.

Indirect Synthetic Pathways via Precursor Functionalization

Indirect methods, which involve the initial construction of the benzofuran core followed by the introduction or modification of substituents, are more common. These pathways often rely on powerful ring-forming reactions.

Cyclization reactions are fundamental to creating the fused ring system of benzofurans. A variety of substrates and reagents can be employed to achieve this transformation.

Oxidative Cyclization : A convenient metal-free method involves the cyclization of ortho-hydroxystilbenes, which can be mediated by hypervalent iodine reagents like (diacetoxyiodo)benzene, to form 2-arylbenzofurans in good yields. Similarly, a regioselective 5-exo-trig intramolecular oxidative cyclization of ortho-cinnamyl phenols using a palladium catalyst can provide functionalized 2-benzylbenzofurans.

Cascade Cyclization : Modern approaches have focused on developing efficient cascade or tandem reactions. For example, an efficient strategy has been developed to synthesize 3-aminobenzofuran derivatives through a cascade cyclization involving ortho-hydroxy α-aminosulfones and various bromo-substituted compounds like 2-bromo-1,3-indandione or 5-bromo-1,3-dimethylbarbituric acid. This method demonstrates high substrate versatility and scalability.

Diels-Alder Based Cascade : A novel synthesis of benzofuranones, which are precursors to benzofurans, involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups. This reaction proceeds through a Diels-Alder cycloaddition followed by a cascade that results in the regioselective formation of the benzofuranone core.

Table 1: Examples of Cyclization Reactions in Benzofuran Synthesis

| Reaction Type | Starting Materials | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| Oxidative Cyclization | ortho-Hydroxystilbenes | PhI(OAc)₂ (hypervalent iodine) | 2-Arylbenzofurans | |

| Cascade Cyclization | ortho-Hydroxy α-aminosulfones, 5-bromo-1,3-dimethylbarbituric acid | DMAP (base) | 3-Aminobenzofuran derivatives | |

| Diels-Alder Cascade | 3-Hydroxy-2-pyrones, Nitroalkenes | AlCl₃ (Lewis acid), TFA (acid) | Benzofuranones |

Condensation reactions, where two molecules combine with the loss of a small molecule like water, represent a classical approach to benzofuran synthesis.

One of the earliest methods involved the condensation between p-cresol (B1678582) and glyoxalmonohydrate in the presence of aqueous acetic acid and sulfuric acid as a catalyst. More recently, acid-catalyzed aldol (B89426) condensation has been utilized as a key step in multi-stage syntheses that lead to dihydrobenzofuran precursors. These precursors can then be further modified to yield the final aromatic benzofuran products.

Rearrangement reactions, where the carbon skeleton of a molecule is rearranged to form a new structure, offer unique pathways to substituted benzofurans.

Chalcone (B49325) Rearrangement : A highly selective method has been developed for the synthesis of 3-formylbenzofurans and 3-acylbenzofurans by rearranging and transforming 2-hydroxychalcones. The initial rearrangement of the chalcone derivative leads to a 2,3-dihydrobenzofuran (B1216630) intermediate, which, depending on the acidic conditions, can be selectively converted to either the 3-acyl or the 3-formyl benzofuran isomer. This strategy was successfully applied to the synthesis of the natural product puerariafuran.

Sigmatropic Rearrangement : The-sigmatropic rearrangement of N-trifluoroacetyl-ene-hydroxylamines, induced by trifluoroacetic anhydride (B1165640) (TFAA), is another effective method for producing dihydrobenzofurans, which can subsequently be aromatized to benzofurans.

Table 2: Chalcone Rearrangement for Selective Benzofuran Synthesis

| Intermediate | Reaction Conditions | Product Type | Yield |

|---|---|---|---|

| 2,3-Dihydro-2-(dimethoxymethyl)-2-phenyl-3-benzoylbenzofuran | AcOH, reflux | 3-Benzoylbenzofuran | 98% |

| 2,3-Dihydro-2-(dimethoxymethyl)-2-phenyl-3-benzoylbenzofuran | p-TsOH, (CF₃)₂CHOH, reflux | 3-Formyl-2-phenylbenzofuran | 90% |

Catalytic Approaches in Benzofuran Synthesis

Catalysis, particularly using transition metals, has revolutionized the synthesis of benzofurans, allowing for milder reaction conditions, greater functional group tolerance, and novel bond formations.

Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the construction and functionalization of the benzofuran ring.

Sonogashira Coupling/Cyclization : A powerful one-pot strategy involves the palladium-catalyzed Sonogashira coupling of o-iodoanisoles or other o-halophenols with terminal alkynes. This is followed by an electrophilic intramolecular cyclization to yield 2,3-disubstituted benzofurans. This method often uses a copper(I) co-catalyst.

Enolate Arylation : Another effective one-pot synthesis utilizes the palladium-catalyzed arylation of enolates. This reaction couples o-bromophenols with enolizable ketones to directly form the benzofuran structure, demonstrating broad substrate scope.

C-H Arylation : Direct C-H functionalization represents a highly atom-economical approach. Palladium-catalyzed regioselective C-H arylation of a pre-formed benzofuran ring with triarylantimony difluorides can be used to synthesize 2-arylbenzofurans in moderate to high yields. This reaction proceeds under aerobic conditions and is sensitive to the electronic nature of the substituents on the arylating agent.

Table 3: Overview of Palladium-Catalyzed Benzofuran Syntheses

| Method | Substrates | Pd-Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Sonogashira Coupling & Cyclization | o-Iodoanisoles, Terminal alkynes | Pd(PPh₃)₂Cl₂ / CuI | Forms 2,3-disubstituted benzofurans | |

| Enolate Arylation | o-Bromophenols, Ketones | Pd(OAc)₂ | One-pot synthesis with broad scope | |

| Direct C-H Arylation | Benzofuran, Triarylantimony difluorides | Pd(OAc)₂ | Regioselective formation of 2-arylbenzofurans | |

| Ring Formation | Imidazo[1,2-a]pyridines, Coumarins | Pd(OAc)₂ | Novel synthesis via ring formation reaction |

Copper-Catalyzed Transformations

Copper catalysis has emerged as a versatile and efficient tool for the synthesis of benzofuran scaffolds. A prominent strategy involves the coupling of phenols with alkynes. For instance, the regioselective synthesis of polysubstituted benzofurans can be achieved through a copper-catalyzed aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure. This transformation proceeds via a sequential nucleophilic addition of the phenol (B47542) to the alkyne followed by an oxidative cyclization.

Another notable copper-catalyzed approach is the Sonogashira coupling reaction. This method is particularly relevant in the synthesis of natural products containing the benzofuran core, such as the moracin family. The synthesis of Moracin C, for example, utilizes a Sonogashira coupling of a halobenzene-diol with an ethynylbenzene-diol to construct the key benzofuran skeleton. This highlights the utility of copper co-catalysis with palladium in forming the benzofuran ring from appropriately substituted precursors.

Furthermore, copper-catalyzed intramolecular C-O bond formation has been successfully applied in the synthesis of substituted benzofurans from o-halo-benzylketones. While not directly yielding the 3,5-diol, this method demonstrates the power of copper in facilitating the crucial ring-closing step.

Other Metal-Catalyzed Methodologies (e.g., Platinum, Gold, Ruthenium)

Beyond copper, other transition metals have proven effective in catalyzing the formation of benzofuran rings.

Gold-catalyzed reactions have been particularly well-explored. Gold catalysts, known for their carbophilicity, can activate alkynes towards intramolecular cyclization. For example, gold(I)-catalyzed intramolecular cyclization of o-alkynylphenols or their protected derivatives provides a direct route to the benzofuran core. These reactions often proceed under mild conditions and exhibit high efficiency. The mechanism typically involves the activation of the alkyne by the gold catalyst, followed by a nucleophilic attack from the phenolic oxygen to form the furan ring.

Ruthenium-catalyzed methodologies offer alternative pathways to benzofurans. One approach involves the annulation of substituted 1H-pyrazoles with alkynes via C-H/N-H bond functionalization, demonstrating the versatility of ruthenium in forging new heterocyclic systems. Ruthenium catalysts have also been employed in cascade C–H activation/annulation reactions of N-alkoxybenzamides, showcasing their ability to construct complex fused ring systems. While not directly yielding this compound, these methods could potentially be adapted by using appropriately substituted starting materials. For instance, ruthenium-catalyzed C-H alkylation of phenols with diols can lead to benzofuran derivatives.

Platinum-catalyzed cyclization reactions have also been reported, particularly for the conversion of o-alkynylphenols to substituted benzofurans.

Organocatalytic Systems

While metal-catalyzed reactions dominate the landscape of benzofuran synthesis, organocatalytic systems are emerging as a greener and often more selective alternative. These systems avoid the use of potentially toxic and expensive heavy metals. For the synthesis of hydroxylated benzofurans, Brønsted acid-mediated catalysis has shown promise. For example, the reaction of benzoquinones with dicarbonyl compounds can lead to the formation of benzofuran derivatives. Acetic acid has been used to catalyze the heteroannulation of benzoquinones to produce benzofuran structures.

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of benzofuran derivatives to minimize environmental impact. Key strategies include the use of environmentally benign solvents, catalyst-free conditions where possible, and the development of one-pot reactions to reduce waste and improve efficiency.

Microwave-assisted synthesis has been explored as a greener approach for the preparation of benzofuran derivatives from substituted phenols. This method often leads to shorter reaction times and improved yields compared to conventional heating. Furthermore, the development of catalyst-free synthesis, such as the reaction of hydroxyl-substituted aryl alkynes with sulfur ylides, aligns with the goals of green chemistry by eliminating the need for metal catalysts. The use of deep eutectic solvents (DES), which are biodegradable and have low toxicity, in copper-catalyzed one-pot syntheses of benzofurans from o-hydroxy aldehydes, amines, and alkynes is another example of a green synthetic approach.

Total Synthesis of Complex Natural Products featuring the this compound Core

The this compound moiety is a key structural feature in a number of biologically active natural products, particularly the moracin family of compounds isolated from Morus species. The total synthesis of these natural products provides a platform to showcase the application of modern synthetic methodologies.

The first total synthesis of moracin O and moracin P was achieved using a Sonogashira cross-coupling reaction followed by an in situ cyclization to construct the central 2-arylbenzofuran core. This approach highlights the power of palladium and copper co-catalysis in efficiently assembling complex molecular architectures.

The synthesis of moracin C also relies on a Sonogashira coupling to form the benzofuran skeleton. The retrosynthetic analysis involves disconnecting the prenyl side chain and then breaking the benzofuran ring back to a halobenzene-diol and an ethynylbenzene-diol. This strategy demonstrates a convergent approach to the natural product. The synthesis of moracin C and its derivatives has been achieved in three steps, showcasing an efficient route to these bioactive molecules.

The development of synthetic routes to these natural products is not only a testament to the power of organic synthesis but also enables the preparation of analogues for structure-activity relationship studies, which is crucial for drug discovery.

Chemical Reactivity and Reaction Mechanisms of 1 Benzofuran 3,5 Diol

Electrophilic Aromatic Substitution Reactions

The directing influence of the substituents is crucial in determining the regioselectivity of these reactions. The 5-hydroxyl group is a powerful ortho-, para-director, while the furan (B31954) oxygen directs to the 2- and 4-positions of the benzene (B151609) ring. The 3-hydroxyl group further influences the reactivity of the furan ring. Consequently, electrophilic attack is predicted to occur preferentially at the positions ortho and para to the 5-hydroxyl group, namely the 4- and 6-positions, as well as the 2-position of the furan ring.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 1-Benzofuran-3,5-diol

| Position | Activating/Deactivating Group(s) | Predicted Reactivity |

| 2 | Furan oxygen, 3-hydroxyl | Highly activated |

| 4 | 5-hydroxyl (ortho), Furan oxygen (para) | Highly activated |

| 6 | 5-hydroxyl (ortho) | Highly activated |

| 7 | Furan oxygen (meta) | Less activated |

Common Electrophilic Aromatic Substitution Reactions:

Halogenation: Bromination and chlorination are expected to proceed readily without the need for a Lewis acid catalyst, which is typically required for less activated aromatic rings. thermofisher.com The high nucleophilicity of the this compound ring allows for direct reaction with halogens.

Nitration: Nitration can be achieved using nitric acid, often in the presence of a milder activating agent than sulfuric acid, due to the activated nature of the ring. masterorganicchemistry.com Care must be taken to control the reaction conditions to avoid over-nitration or oxidative side reactions.

Sulfonation: Sulfonation can be accomplished by treatment with sulfur trioxide in the presence of a suitable solvent. The resulting sulfonic acid derivatives are important intermediates in organic synthesis.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are expected to occur under mild conditions. wikipedia.orgresearchgate.netmasterorganicchemistry.com However, the presence of the hydroxyl groups can lead to complications, such as O-alkylation or O-acylation, and the Lewis acid catalyst can complex with the hydroxyl groups, potentially deactivating the ring or leading to undesired side reactions. organic-chemistry.org

Nucleophilic Reactions

The electron-rich nature of the this compound ring system makes it generally unreactive towards nucleophilic aromatic substitution (SNAr) under standard conditions. For SNAr to occur, the aromatic ring typically needs to be substituted with strong electron-withdrawing groups, which is not the case here.

However, nucleophilic attack can occur at the carbon atoms of the furan ring, particularly if a good leaving group is present. For instance, if one of the hydroxyl groups were converted into a better leaving group (e.g., a tosylate), nucleophilic displacement at that position might be possible, although such reactions are not commonly reported for this specific compound.

Oxidation and Reduction Pathways

Oxidation: The phenolic hydroxyl groups make this compound susceptible to oxidation. Mild oxidizing agents can lead to the formation of quinone-type structures. For instance, oxidation may initially target the C2-C3 double bond of the furan ring to form an epoxide, which can then undergo further transformations. arkat-usa.org The use of reagents like pyridinium (B92312) chlorochromate (PCC) can lead to the oxidation of the hydroxyl groups, potentially forming a benzofuranquinone. nih.govmdpi.comlibretexts.orgmasterorganicchemistry.com The specific outcome of the oxidation is highly dependent on the oxidant used and the reaction conditions.

Reduction: Catalytic hydrogenation of the benzofuran (B130515) ring system is a common reduction pathway. Depending on the catalyst and reaction conditions, either the furan ring, the benzene ring, or both can be reduced. For instance, catalytic reduction can selectively hydrogenate the furan ring to yield the corresponding 2,3-dihydro-1-benzofuran-3,5-diol. nih.gov More forcing conditions can lead to the reduction of the benzene ring as well.

Ring-Opening and Ring-Closure Reactions

Ring-Opening: The furan ring of benzofurans can undergo ring-opening reactions under certain conditions. acs.orgrsc.org For this compound, acid-catalyzed ring-opening could potentially occur, particularly with prolonged reaction times or at elevated temperatures. acs.org This might involve protonation of the furan oxygen followed by cleavage of the C2-O bond. Nickel-catalyzed ring-opening reactions of benzofurans have also been reported, leading to ortho-functionalized phenols. nih.gov

Ring-Closure: While this compound is already a cyclic structure, intramolecular reactions involving the hydroxyl groups could potentially lead to the formation of new rings. For instance, if a suitable electrophile were introduced at the 4-position, the 5-hydroxyl group could participate in an intramolecular cyclization to form a new heterocyclic ring. Palladium-catalyzed reactions have been utilized for the heterocyclic ring closure of benzofurans with aryl iodides. wikipedia.org

Functional Group Interconversions on the Hydroxyls and Benzofuran Ring

The two hydroxyl groups of this compound are key sites for functional group interconversions.

Etherification: The phenolic hydroxyl groups can be converted to ethers through Williamson ether synthesis, reacting the corresponding phenoxide (formed by treatment with a base) with an alkyl halide. This allows for the introduction of various alkyl groups, modifying the solubility and electronic properties of the molecule.

Esterification: The hydroxyl groups can be readily esterified by reaction with acyl chlorides or acid anhydrides in the presence of a base. medcraveonline.commedcraveonline.com This is a common method for protecting the hydroxyl groups or for introducing new functional moieties.

Conversion to Halides: The hydroxyl groups can be converted to halogens, though this is generally more challenging for phenolic hydroxyls than for aliphatic alcohols and may require harsh reagents.

Functional group transformations on the benzofuran ring itself, other than those already discussed (e.g., electrophilic substitution, reduction), are less common but could include metal-catalyzed cross-coupling reactions if a halo-substituted derivative were prepared.

Mechanistic Elucidation Studies

Detailed mechanistic studies specifically on the reactions of this compound are not extensively reported in the literature. However, the mechanisms of the fundamental reactions it undergoes can be inferred from studies on simpler benzofurans and substituted phenols.

Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The high degree of activation and the directing effects of the hydroxyl and furan oxygen substituents can be rationalized by examining the stability of the possible resonance structures of this intermediate. nih.govresearchgate.net

Oxidation: The mechanism of oxidation of phenols often involves single-electron transfer (SET) processes to form radical intermediates, which can then undergo further reactions. The oxidation of the furan ring likely proceeds through an initial epoxidation step. arkat-usa.org

Ring-Opening: Acid-catalyzed ring-opening mechanisms typically involve protonation of the furan oxygen, followed by nucleophilic attack of a solvent molecule or another nucleophile, leading to cleavage of the C-O bond. acs.org

Further computational and experimental studies would be necessary to fully elucidate the specific reaction pathways and transition states involved in the diverse reactivity of this compound.

Derivatization and Structural Modification Strategies

Hydroxyl Group Functionalization

The two hydroxyl groups at positions 3 and 5 of the 1-Benzofuran-3,5-diol molecule are prime targets for chemical modification. Functionalization at these sites can significantly impact the compound's solubility, lipophilicity, and interaction with biological targets.

Etherification and esterification are fundamental reactions for modifying the hydroxyl groups of this compound. These reactions can alter the electronic and steric properties of the molecule, influencing its biological activity.

Etherification , commonly achieved through the Williamson ether synthesis, involves the reaction of the deprotonated hydroxyl groups with an alkyl halide. byjus.comwikipedia.orgmasterorganicchemistry.com This process allows for the introduction of a wide variety of alkyl or aryl groups. For instance, the reaction of a hydroxylated benzofuran (B130515) with an appropriate alkyl halide in the presence of a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF) can yield the corresponding ether derivative. While specific examples for this compound are not extensively documented in readily available literature, the general principles of Williamson ether synthesis are broadly applicable to phenolic hydroxyl groups. latrobe.edu.au The choice of the alkylating agent is crucial and can range from simple alkyl halides to more complex side chains, enabling the synthesis of a diverse library of ether derivatives.

Esterification of the hydroxyl groups can be accomplished through various methods, with the Fischer esterification being a classic approach involving the reaction with a carboxylic acid in the presence of an acid catalyst. chemistrysteps.commasterorganicchemistry.comresearchgate.netyoutube.com Alternatively, more reactive acylating agents such as acyl chlorides or anhydrides can be used in the presence of a base. The synthesis of ester derivatives of hydroxylated benzofurans has been reported, where the hydroxyl group is reacted with various aromatic or substituted aromatic acids in the presence of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netresearchgate.net These reactions lead to the formation of the corresponding esters, which can exhibit altered pharmacokinetic and pharmacodynamic profiles compared to the parent diol.

| Reaction Type | General Reagents | Key Conditions | Potential Products |

|---|---|---|---|

| Etherification (Williamson) | Alkyl halide (R-X) | Base (e.g., NaH), Solvent (e.g., DMF) | Mono- or di-ethers of this compound |

| Esterification (Fischer) | Carboxylic acid (R-COOH) | Acid catalyst (e.g., H₂SO₄), Heat | Mono- or di-esters of this compound |

| Esterification (Acyl Halide) | Acyl halide (R-COCl) | Base (e.g., Pyridine) | Mono- or di-esters of this compound |

Glycosylation, the attachment of sugar moieties to the hydroxyl groups, is a powerful strategy to enhance the water solubility and bioavailability of phenolic compounds. nih.gov This process can be achieved through chemical or enzymatic methods. Chemical glycosylation often involves the use of activated sugar donors, such as glycosyl halides or imidates, which react with the hydroxyl groups of the aglycone (in this case, this compound) in the presence of a promoter. nih.govresearchgate.netfrontiersin.org The stereoselectivity of the newly formed glycosidic bond is a critical aspect of chemical glycosylation.

Enzymatic glycosylation, on the other hand, offers high regioselectivity and stereoselectivity under mild reaction conditions. While specific studies on the glycosylation of this compound are not prevalent, the general applicability of glycosyltransferases to polyphenolic substrates suggests its feasibility. The resulting O-glycosides can exhibit improved pharmacokinetic properties and may have altered biological activities compared to the parent compound.

Modification of the Benzofuran Ring System

Alterations to the core benzofuran structure, through the introduction of various substituents on both the furan (B31954) and benzene (B151609) rings, provide another avenue for structural diversification and modulation of activity.

The furan ring of the benzofuran system is susceptible to electrophilic attack, although it is generally less reactive than the benzene ring. The position of substitution is influenced by the existing substituents on the benzofuran core. Friedel-Crafts acylation of benzofurans can lead to substitution at the C2 or C3 positions, with the regioselectivity being influenced by the reaction conditions and the nature of the acylating agent. nih.govnih.govresearchgate.net For instance, the use of certain Lewis acids can direct acylation to the C3 position. nih.gov

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl groups and the oxygen atom of the furan ring. These activating groups generally direct incoming electrophiles to the ortho and para positions relative to their location. Therefore, electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts alkylation and acylation are expected to occur at the C4, C6, and C7 positions.

Halogenation , for instance, the bromination of benzofuran derivatives, can be achieved using various brominating agents. The regioselectivity of this reaction is highly dependent on the substituents already present on the benzofuran ring. researchgate.net

Nitration of the benzene ring can introduce a nitro group, which can serve as a precursor for other functional groups, such as an amino group, through reduction. nih.gov

Friedel-Crafts alkylation and acylation allow for the introduction of alkyl and acyl groups, respectively, onto the benzene ring. wikipedia.orgresearchgate.net These reactions are typically catalyzed by Lewis acids and the position of substitution is governed by the directing effects of the existing functional groups.

| Reaction Type | Typical Reagents | Expected Substitution Positions | Potential Products |

|---|---|---|---|

| Halogenation | Br₂, Cl₂, I₂ | C4, C6, C7 | Halogenated this compound derivatives |

| Nitration | HNO₃, H₂SO₄ | C4, C6, C7 | Nitro-1-Benzofuran-3,5-diol derivatives |

| Friedel-Crafts Alkylation | R-X, Lewis Acid | C4, C6, C7 | Alkyl-1-Benzofuran-3,5-diol derivatives |

| Friedel-Crafts Acylation | R-COCl, Lewis Acid | C4, C6, C7 | Acyl-1-Benzofuran-3,5-diol derivatives |

Hybrid Compound Synthesis and Design

The synthesis of hybrid molecules, which combine the this compound scaffold with other pharmacologically active moieties, is a promising strategy in drug discovery. This approach aims to create multifunctional molecules with potentially synergistic or novel biological activities.

One common strategy involves linking the benzofuran core to nitrogen-containing heterocycles, such as piperazine (B1678402). The synthesis of benzofuran-piperazine hybrids has been reported, often involving the reaction of a functionalized benzofuran with piperazine or its derivatives. researchgate.netnih.govnih.gov For example, a key intermediate can be prepared by the substitution of a suitable leaving group on the benzofuran scaffold with piperazine. nih.gov This intermediate can then be further functionalized to generate a library of hybrid compounds.

Another approach is the synthesis of benzofuran-chalcone hybrids. Chalcones are known for their diverse biological activities, and their combination with the benzofuran moiety can lead to compounds with enhanced potency. The synthesis of these hybrids typically involves an aldol (B89426) condensation reaction between a benzofuran derivative containing a methyl ketone and an appropriate aldehyde. nih.gov

Furthermore, the benzofuran scaffold can be incorporated into more complex polycyclic systems, including those found in natural products. The synthesis of such hybrid molecules often involves multi-step reaction sequences and utilizes various modern synthetic methodologies. researchgate.netjocpr.comscienceopen.comtandfonline.com The design of these hybrid compounds is often guided by computational studies to predict their binding affinity to specific biological targets.

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules at the electronic level. For a molecule like 1-Benzofuran-3,5-diol, these calculations would provide fundamental insights into its behavior.

Electronic Structure Analysis (HOMO/LUMO)

The electronic structure of a molecule is fundamentally linked to its chemical reactivity. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key component of this investigation. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.

For this compound, the presence of two electron-donating hydroxyl (-OH) groups and the oxygen heteroatom in the furan (B31954) ring would significantly influence its electronic properties. These groups would be expected to increase the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted benzofuran (B130515). A smaller HOMO-LUMO gap is generally anticipated for hydroxylated benzofurans, suggesting higher reactivity. This increased reactivity is a key factor in the antioxidant properties observed in many phenolic and heterocyclic compounds.

Table 1: Conceptual Frontier Orbital Properties of this compound

| Property | Expected Influence on this compound | Implication |

| HOMO Energy | Relatively high | Good electron-donating ability |

| LUMO Energy | Lowered by aromatic system | Moderate electron-accepting ability |

| HOMO-LUMO Gap | Relatively small | High chemical reactivity, lower kinetic stability |

Note: This table is illustrative and based on theoretical principles, as specific calculated values for this compound are not available in the reviewed literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other chemical species, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the hydroxyl groups and the furan ring's oxygen. These areas represent the most likely sites for hydrogen bonding and interactions with electrophiles. The hydrogen atoms of the hydroxyl groups would, in contrast, exhibit a positive electrostatic potential, marking them as sites for interaction with nucleophiles.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with electron delocalization (hyperconjugation).

In this compound, NBO analysis would likely reveal strong delocalization of the lone pair electrons from the oxygen atoms of the hydroxyl groups and the furan ring into the aromatic system's π* anti-bonding orbitals. This delocalization is a key factor contributing to the stability of the molecule's structure. The analysis would quantify the charge transfer from these lone pairs to the aromatic rings, providing insight into the resonance effects that govern the compound's reactivity and electronic properties.

Thermodynamic Property Predictions

Computational methods can accurately predict various thermodynamic properties, such as the heat of formation, Gibbs free energy, and entropy. These calculations are vital for understanding the stability of a molecule and the energetics of reactions in which it participates. By calculating the energies of reactants, products, and transition states, activation barriers and reaction energies can be determined, providing a complete thermodynamic profile of a chemical process. For this compound, such predictions would be essential for evaluating its stability and potential synthetic pathways.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves identifying the most stable three-dimensional arrangements (conformers) of a molecule. For a relatively rigid structure like this compound, the primary conformational flexibility would involve the orientation of the hydroxyl groups. Computational scans of the rotation around the C-O bonds of the hydroxyl groups would identify the minimum energy conformations, which are likely stabilized by intramolecular interactions.

Molecular dynamics (MD) simulations could further explore the molecule's behavior over time, providing insights into its vibrational motions and interactions with solvent molecules. In an aqueous environment, MD simulations would illustrate the hydrogen bonding network formed between the hydroxyl groups of this compound and surrounding water molecules, which is crucial for understanding its solubility and behavior in biological systems.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms at a molecular level. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products, including the structures of any intermediates and transition states.

For this compound, this approach could be used to study various reactions, such as its oxidation (relevant to its potential antioxidant activity) or its role in metabolic pathways. For example, modeling the reaction with a radical species could clarify the mechanism of hydrogen atom transfer from the hydroxyl groups, a key step in antioxidant action. These computational studies can predict which of the two hydroxyl groups is more likely to react and determine the activation energy for the process, offering a detailed understanding that complements experimental studies.

Ligand-Target Interaction Studies (Molecular Docking)

As of the current date, a comprehensive review of scientific literature reveals a notable absence of specific molecular docking studies focused on this compound. While the broader class of benzofuran derivatives has been the subject of numerous computational and molecular modeling investigations to explore their interactions with various biological targets, research detailing the specific binding modes, interaction energies, and key amino acid residues for this compound is not publicly available.

Computational studies, including molecular docking, are prevalent for many substituted and hybrid benzofuran molecules, highlighting their potential as inhibitors for targets in cancer, microbial diseases, and neurodegenerative disorders. These studies often report detailed ligand-target interactions, including binding affinities and hydrogen bond formations, for more complex benzofuran structures.

However, similar detailed computational analyses for the parent compound, this compound, have not been published in the accessible scientific literature. Therefore, data tables summarizing target proteins, binding affinities, and interacting residues for this specific compound cannot be provided at this time. Further research is required to elucidate the potential biological targets and interaction mechanisms of this compound through dedicated molecular docking and other computational methods.

Based on the current scientific literature available through searches, detailed mechanistic studies specifically investigating the antioxidant and enzyme-inhibiting activities of this compound are not sufficiently available to construct the requested in-depth article.

The provided search results indicate that this compound is recognized as a biodegradation product of the insecticide Carbofuran by microorganisms such as Pseudomonas fluorescens. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net It has also been identified as a phytochemical in olive fruit extracts, which are noted for their general antioxidant properties. researchgate.net

However, the search did not yield specific studies detailing the mechanisms of its biological activities as outlined in the request. There is no available information concerning its antioxidant actions through Hydrogen Atom Transfer (HAT) pathways, Single Electron Transfer (SET) mechanisms, Sequential Proton Loss-Electron Transfer (SPL-ET), or Radical Adduct Formation (RAF). Furthermore, no research was found describing its potential inhibitory effects on tubulin polymerization.

Therefore, it is not possible to provide a thorough and scientifically accurate article on the specific mechanistic investigations of this compound's biological activities as requested, due to the absence of targeted research in the public domain. Further experimental research would be required to elucidate these specific mechanisms.

Mechanistic Investigations of Biological Activities in Vitro and Molecular Level

Enzyme Inhibition Studies (molecular mechanisms and in vitro assays)

Kinase Inhibition (e.g., PI3K, VEGFR2)

The inhibition of protein kinases is a critical strategy in the development of anticancer agents. Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key receptor in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth. semanticscholar.org Its activation triggers downstream signaling pathways, including the Phosphatidylinositol-3-kinase (PI3K)/AKT pathway, which regulates cell proliferation, migration, and survival. semanticscholar.orgnih.gov

Derivatives of the benzofuran (B130515) scaffold have been identified as potent dual inhibitors of both PI3K and VEGFR2. In one study, a novel series of benzofuran hybrids was synthesized and evaluated for their kinase inhibitory activity. nih.govresearchgate.net A lead compound from this series, referred to as Compound 8, demonstrated significant inhibitory effects on both enzymes, with IC₅₀ values of 2.21 nM for PI3K and 68 nM for VEGFR2. nih.govresearchgate.netnih.gov This dual inhibition suggests a powerful mechanism for disrupting cancer cell growth and angiogenesis simultaneously. nih.govresearchgate.net

| Enzyme Target | IC₅₀ (nM) | Reference Compound | Reference IC₅₀ (nM) |

|---|---|---|---|

| PI3K | 2.21 | LY294002 | 6.18 |

| VEGFR2 | 68 | Sorafenib | 31.2 |

Glycosidase and Amylase Inhibition

Inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is a key therapeutic strategy for managing type 2 diabetes. nih.gov By slowing the digestion of carbohydrates, these inhibitors can reduce the post-meal spike in blood glucose levels. nih.gov

Research into benzofuran-based Schiff bases has shown their potential as inhibitors of these digestive enzymes. researchgate.net A study evaluating a series of these compounds reported varying degrees of inhibitory activity against both α-amylase and α-glucosidase. researchgate.net Certain derivatives exhibited significant inhibitory effects, with IC₅₀ values in the low micromolar range, indicating their potential as effective agents for glycemic control. researchgate.net

| Compound | α-Amylase IC₅₀ (µM) | α-Glucosidase IC₅₀ (µM) |

|---|---|---|

| Compound 1 | 1.10 ± 0.10 | 1.40 ± 0.10 |

| Compound 3 | - | 2.20 ± 0.01 |

| Compound 5 | - | 1.40 ± 0.01 |

| Compound 8 | - | 2.90 ± 0.01 |

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins. nih.gov There are two main isoforms, COX-1 and COX-2. While COX-2 is the primary target for many anti-inflammatory drugs, selective inhibition of COX-1 is also an area of therapeutic interest. nih.govnih.gov

Studies have shown that molecules incorporating a benzofuran moiety can act as selective COX inhibitors. A series of spiroindolone analogues featuring a benzofuran scaffold were found to be selective inhibitors of COX-1. nih.gov Several compounds in this series displayed potent COX-1 inhibition with IC₅₀ values ranging from 20.42 µM to 38.24 µM, while showing much weaker activity against COX-2. nih.gov This selectivity highlights the potential for developing benzofuran-based compounds with specific anti-inflammatory profiles.

| Compound | COX-1 IC₅₀ (µM) | COX-1 % Inhibition | COX-2 % Inhibition |

|---|---|---|---|

| 5a | 20.42 | 83.4 | 20.56 |

| 5c | 38.24 | 40.81 | 1.11 |

| 5h | - | 55.2 | 4.44 |

| 5i | - | 52.8 | 11.11 |

Other Enzyme Targets (e.g., Reverse Transcriptase, Protease)

The structural versatility of the benzofuran core allows for its incorporation into inhibitors of other critical enzyme classes. For instance, the development of Human Immunodeficiency Virus (HIV)-1 protease inhibitors, a cornerstone of antiretroviral therapy, has utilized complex heterocyclic molecules as ligands that bind to the enzyme's active site. nih.gov A stereochemically defined octahydro-1,6-epoxy-isobenzofuran derivative has been synthesized to serve as a high-affinity P2 ligand for a potent class of HIV-1 protease inhibitors. nih.gov This demonstrates that fused furan (B31954) ring systems, related to the benzofuran structure, are valuable scaffolds in designing inhibitors for viral proteases.

Receptor Binding and Modulation Studies (molecular mechanisms, in vitro)

Beyond enzymes, G protein-coupled receptors (GPCRs) are a major class of drug targets. The cannabinoid receptor 2 (CB2) is primarily expressed in immune tissues and is an emerging target for treating neuropathic pain and inflammation without the psychoactive side effects associated with the CB1 receptor. nih.gov

A series of 2,3-dihydro-1-benzofuran derivatives have been designed and synthesized as potent and selective CB2 receptor agonists. nih.gov Through a multidisciplinary approach including binding mode prediction, researchers identified that the S-enantiomer of a lead compound was the active form. nih.gov These studies demonstrate that the benzofuran scaffold can be effectively utilized to create molecules that bind selectively to specific receptors, thereby modulating their activity for therapeutic benefit. The binding of these modulators can induce conformational changes in the receptor, influencing its downstream signaling pathways. nih.gov

Structure-Activity Relationship (SAR) Elucidation at the Molecular Level

Understanding the relationship between a molecule's structure and its biological activity is fundamental to medicinal chemistry. For benzofuran derivatives, SAR studies have provided insights into the structural requirements for potent and selective activity. mdpi.comnih.gov

The position and nature of substituents on the benzofuran ring are critical determinants of biological effect. mdpi.com For example, the addition of halogen atoms such as bromine or chlorine into the benzofuran ring has been shown to significantly increase anticancer activity. mdpi.com This enhancement is likely due to the ability of halogens to form "halogen bonds," which are attractive interactions that improve the binding affinity of the molecule to its target. mdpi.com In one instance, a bromine atom attached to the methyl group at the 3-position of the benzofuran ring resulted in a compound with remarkable cytotoxic activity against leukemia cells (IC₅₀ of 0.1 μM). mdpi.com Other studies have noted that the presence of a specific spacer between the benzofuran nucleus and another part of the molecule can be essential for antitumor activity. researchgate.net

In Vitro Cellular Mechanism Studies (e.g., cell cycle arrest, apoptosis in cell lines)

Inducing cell cycle arrest and apoptosis (programmed cell death) in cancer cells are effective strategies for anticancer drug development. mdpi.com Numerous in vitro studies have demonstrated that benzofuran derivatives can potently trigger these cellular mechanisms in various cancer cell lines.

Cell Cycle Arrest: A novel benzofuran lignan (B3055560) was found to arrest Jurkat T lymphocytes in the G2/M phase of the cell cycle. nih.gov Similarly, a benzofuran-isatin conjugate induced cell cycle arrest at the G1/G0 phase in HT29 colon cancer cells and at the G2/M phase in metastatic SW620 cells. nih.gov Halogenated benzofuran derivatives have also been shown to cause cell cycle arrest at the S and/or G2/M phases, depending on the specific compound and cell line. mdpi.com

Apoptosis Induction: The same benzofuran derivatives that induce cell cycle arrest are often also potent inducers of apoptosis. mdpi.comnih.govnih.gov For example, a benzofuran-isatin conjugate was shown to induce apoptosis through a mitochondria-dependent pathway, involving the upregulation of the pro-apoptotic Bax protein and downregulation of the anti-apoptotic Bcl-xl protein. nih.gov Other studies have confirmed that various benzofuran derivatives can activate both receptor-mediated and mitochondrial apoptotic pathways in cancer cells. mdpi.com

These cellular mechanism studies confirm that the cytotoxic effects of many benzofuran compounds are due to their ability to interfere with fundamental processes of cancer cell proliferation and survival.

Natural Occurrence and Biosynthetic Pathways

Isolation from Natural Sources (plants, microorganisms)

Benzofuran (B130515) derivatives are widely distributed in the plant kingdom, with a particularly high prevalence in families such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae. nih.govnih.gov While the specific compound 1-Benzofuran-3,5-diol is not extensively documented as a direct isolate, numerous structurally related hydroxylated benzofurans have been extracted from various natural sources. These findings underscore the importance of the benzofuran diol framework in natural product chemistry.

Research into the chemical constituents of the genus Eupatorium (Asteraceae) has led to the isolation of a rich variety of benzofuran and dihydrobenzofuran derivatives from the roots of species like Eupatorium heterophyllum. nih.govepa.gov These investigations have yielded novel oligomeric benzofurans, which are complex structures composed of multiple benzofuran units, often featuring hydroxyl groups. nih.govnih.gov Similarly, plants such as Machilus glaucescens and Zanthoxylum ailanthoidol (B1236983) are recognized sources of natural products containing the benzofuran core. nih.gov

The isolation of specific dihydroxybenzofuran derivatives has been reported from other species. For instance, studies on Glycyrrhiza yunnanensis have identified compounds like (Z)-2-(3,4-dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one, which showcases a dihydroxylated phenyl substituent attached to a hydroxylated benzofuranone core. researchgate.net These examples highlight that while simple benzofuran diols are components of more complex natural products, their basic scaffold is a recurring theme in plant secondary metabolism.

Table 1: Examples of Naturally Occurring Hydroxylated Benzofuran Derivatives and Their Sources

| Compound Class/Name | Natural Source (Plant) | Plant Family | Reference |

|---|---|---|---|

| Oligomeric Benzofurans | Eupatorium heterophyllum | Asteraceae | nih.govnih.gov |

| General Benzofurans | Machilus glaucescens | Lauraceae | nih.gov |

| General Benzofurans | Ophryosporus lorentzii | Asteraceae | nih.gov |

| General Benzofurans | Krameria ramosissima | Krameriaceae | nih.gov |

| Dihydroxy-substituted Benzofuranones | Glycyrrhiza yunnanensis | Fabaceae | researchgate.net |

Proposed Biosynthetic Routes to this compound and Related Scaffolds

The biosynthesis of the benzofuran ring system in nature does not follow a single, universal pathway but can vary depending on the organism and the specific substitution pattern of the final molecule. Isotope labeling studies and analysis of isolated intermediates have allowed for the proposal of several biosynthetic routes to related scaffolds.

One well-studied pathway involves precursors from the shikimate and mevalonate/deoxyxylulose phosphate (B84403) (DXP) pathways. Research on root cultures of Tagetes patula (marigold) has elucidated the biosynthesis of benzofurans like isoeuparin and (-)-4-hydroxytremetone. nih.gov In this route, the benzene (B151609) ring portion of the molecule is derived from L-phenylalanine (from the shikimate pathway). The furan (B31954) ring and its side chain are constructed from an isoprenoid unit, specifically dimethylallyl diphosphate (B83284) (DMAPP), which originates from the DXP pathway. nih.gov The proposed mechanism suggests an assembly from 4-hydroxyacetophenone and DMAPP, proceeding through prenylated intermediates that subsequently cyclize to form the dihydrobenzofuran ring, which can be further modified. nih.gov

Another proposed route, particularly relevant to the formation of more complex derivatives, involves the oxidative coupling or oligomerization of simpler phenolic precursors. In studies on Eupatorium heterophyllum, researchers have proposed plausible biosynthetic pathways for newly discovered benzofuran oligomers (dimers and trimers). nih.govnih.gov These pathways likely involve the enzyme-mediated coupling of monomeric benzofuran or dihydrobenzofuran units. For a compound like this compound, this suggests a potential biosynthesis starting from a polyketide-derived or shikimate-derived phenolic precursor, which undergoes cyclization and subsequent enzymatic hydroxylations to achieve the final diol structure.

Chemodiversity of Naturally Occurring Benzofuran Diols

The structural diversity of naturally occurring benzofurans is vast, with variations arising from different substitution patterns on both the benzene and furan rings. nih.gov This chemodiversity is particularly evident among hydroxylated derivatives. The number and position of hydroxyl groups can vary significantly, leading to a wide range of isomers and related compounds with distinct properties.

Beyond simple monohydroxy or dihydroxy benzofurans, nature produces more complex structures. These include:

Oligomers: As seen in Eupatorium heterophyllum, monomeric benzofuran units can link together to form dimers, trimers, and potentially larger oligomers. nih.govnih.gov These linkages, often ether bonds, create complex, three-dimensional structures.

Furocoumarins: In these compounds, the benzofuran scaffold is fused to a pyrone ring, forming a new heterocyclic system. Psoralen is a well-known example of a furocoumarin, which can be considered a derivative of a hydroxylated benzofuran. nih.gov

Complex Substituents: The benzofuran core is often decorated with various functional groups in addition to hydroxyls, including methoxy, acetyl, and prenyl groups. Furthermore, aryl or benzyl (B1604629) groups can be attached, often at the C2 or C3 position, and these substituents can themselves be hydroxylated. researchgate.net

This chemical diversification is likely an evolutionary strategy for plants to produce a wide array of specialized metabolites. The specific substitution pattern, including the presence and location of hydroxyl groups as seen in diol structures, is crucial for the biological function of these molecules within the producing organism.

Table 2: Structural Diversity in Naturally Occurring Hydroxylated Benzofurans

| Structural Class | Key Features | Example Compound(s) | Reference |

|---|---|---|---|

| Dihydroxy-substituted | Contains at least two hydroxyl groups on the benzofuran core or its substituents. | (Z)-2-(3,4-dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one | researchgate.net |

| Oligomers | Composed of two or more benzofuran units linked together. | Dimeric and trimeric benzofurans from E. heterophyllum | nih.govnih.gov |

| Furocoumarins | Benzofuran ring fused with a pyrone ring. | Psoralen | nih.gov |

| Neolignans | Contains a C6-C3 (phenylpropanoid) unit, often with a 2-aryl substituent. | Eupomatenoids | rsc.org |

Advanced Analytical Methodologies for Research and Characterization

High-Resolution Mass Spectrometry for Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the identification of metabolites in complex biological samples. In the context of 1-Benzofuran-3,5-diol, which has been identified as a biodegradation product of the insecticide carbofuran, HRMS provides the high mass accuracy required to determine its elemental composition unequivocally. researchgate.netresearchgate.net

Techniques such as Time-of-Flight (TOF) or Orbitrap mass analyzers can measure the mass-to-charge ratio (m/z) of ions with precision in the parts-per-million (ppm) range. This allows for the confident assignment of a molecular formula from the exact mass measurement of the molecular ion. For instance, the molecular formula of this compound is C₈H₆O₃, which corresponds to a specific monoisotopic mass. HRMS can distinguish this from other isobaric compounds—molecules with the same nominal mass but different elemental compositions.

Furthermore, when coupled with tandem mass spectrometry (MS/MS), HRMS facilitates metabolite profiling by generating characteristic fragmentation patterns. The fragmentation of the this compound ion would yield specific product ions that are indicative of its benzofuran (B130515) core and the positions of the hydroxyl groups. This detailed structural information is crucial for distinguishing it from isomers and for confirming its identity in metabolic or environmental degradation studies.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 2D NMR, solid-state NMR)

One-dimensional (1D) NMR experiments, including ¹H and ¹³C NMR, provide fundamental information. The ¹H NMR spectrum would reveal the chemical shifts and coupling constants of the protons on the aromatic ring and the furan (B31954) ring, as well as the hydroxyl protons. The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, with the chemical shifts indicating their electronic environment (e.g., aromatic, olefinic, or attached to an oxygen atom).

Advanced two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure:

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) coupling networks, establishing the connectivity of protons within the aromatic and furan rings. oregonstate.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons. oregonstate.edu

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking substituents to the benzofuran core. oregonstate.eduresearchgate.net

Solid-state NMR could be employed to study the compound in its crystalline or amorphous solid form, providing information on molecular conformation and packing that is not accessible in solution.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted 2,3-dihydro-1-benzofuran-3,5-diol Derivative ifremer.frsci-hub.se

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 2 | 88.0 | 5.24 (d, 4.3) |

| 3 | 76.6 | 5.02 (d, 4.3) |

| 3a | 129.5 | |

| 4 | 104.9 | 6.32 (d, 2.8) |

| 5 | 150.9 | |

| 6 | 111.4 | 6.57 (dd, 8.4, 2.8) |

| 7 | 129.5 | 6.94 (d, 8.4) |

| 7a | 153.2 | |

| 1' | 144.7 | |

| 2' | 110.4 | 5.12 (s), 4.93 (s) |

| 3' | 15.9 | 1.77 (s) |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and torsional angles. This information confirms the connectivity of the atoms and reveals the molecule's conformation in the solid state.

For chiral molecules, X-ray crystallography using anomalous dispersion can determine the absolute configuration, which is crucial for understanding stereospecific biological activities. While this compound itself is achiral, its derivatives can be chiral. The crystallographic data also reveals intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups, which dictate how the molecules pack together in the crystal lattice. This solid-state structural information is vital for materials science applications and for understanding the physical properties of the compound.

Vibrational Spectroscopy (FTIR, Raman) for Conformational and Interaction Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are powerful for identifying functional groups and studying molecular structure and bonding.

For this compound, the FTIR and Raman spectra would be dominated by characteristic vibrations:

O-H Stretching: A broad and strong band in the FTIR spectrum, typically in the region of 3200-3600 cm⁻¹, arising from the hydroxyl groups. The position and shape of this band are sensitive to hydrogen bonding.

Aromatic C-H Stretching: Sharp bands typically observed just above 3000 cm⁻¹.

C=C Stretching: Vibrations of the aromatic and furan rings would appear in the 1450-1650 cm⁻¹ region.

C-O Stretching: Strong bands in the 1000-1300 cm⁻¹ region corresponding to the phenolic and furan ether C-O bonds.

Ring Vibrations: A series of complex bands in the fingerprint region (<1500 cm⁻¹) that are characteristic of the benzofuran ring system.

While FTIR is sensitive to polar bonds and changes in dipole moment, Raman spectroscopy is more sensitive to non-polar bonds and provides complementary information, particularly about the vibrations of the carbon skeleton. Together, they offer a comprehensive picture of the molecule's vibrational framework.

UV-Visible Spectroscopy for Electronic Transitions and Interactions

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The benzofuran ring system is a chromophore that gives rise to characteristic absorption bands. The presence of two hydroxyl groups as auxochromes (substituents that modify the absorption of a chromophore) is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzofuran.

The electronic transitions are typically of the π → π* type, involving the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system. libretexts.org Transitions of the n → π* type, involving the non-bonding electrons on the oxygen atoms, may also be observed, though they are often weaker. libretexts.org For a related compound, (2S,3R)-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-3,5-diol, UV absorption maxima have been reported at 203, 228, and 302 nm. ifremer.fr

Table 2: UV Absorption Maxima for a Dihydroxybenzofuran Derivative ifremer.fr

| Compound | λ_max (nm) |

| (2S,3R)-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-3,5-diol | 203, 228, 302 |

The position and intensity of these absorption bands are sensitive to the solvent environment. The study of these electronic transitions provides valuable information about the electronic structure and conjugation within the molecule.

Chromatography-Mass Spectrometry (LC-MS/GC-MS) for Complex Mixture Analysis

Hyphenated chromatographic and mass spectrometric techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are essential for the analysis of this compound in complex mixtures like biological fluids, environmental samples, or reaction products. researchgate.netresearchgate.net

LC-MS: This is often the method of choice for analyzing polar, non-volatile compounds like dihydroxybenzofurans. A reversed-phase High-Performance Liquid Chromatography (HPLC) column can effectively separate this compound from other components in a mixture based on its polarity. The eluent is then introduced into a mass spectrometer, typically using an electrospray ionization (ESI) source, which ionizes the molecule for detection. LC-MS/MS provides both retention time and mass spectral data, offering a high degree of specificity for identification and quantification. researchgate.netresearchgate.net

GC-MS: For analysis by GC-MS, the hydroxyl groups of this compound typically require derivatization (e.g., silylation) to increase its volatility and thermal stability. researchgate.net The derivatized compound is then separated on a GC column based on its boiling point and interaction with the stationary phase. The separated components are subsequently ionized (usually by electron ionization, EI) and detected by the mass spectrometer. GC-MS provides highly reproducible retention times and characteristic mass spectra that can be compared against spectral libraries for confident identification.

These powerful techniques enable the detection and quantification of this compound at trace levels, making them indispensable for metabolomics, environmental monitoring, and quality control applications.

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies

Advancements in organic synthesis provide a fertile ground for developing more efficient, safer, and selective methods for producing 1-Benzofuran-3,5-diol and its derivatives.

The principles of green chemistry are paramount for modern synthetic chemistry, aiming to reduce waste, lower energy consumption, and use less toxic reagents. nih.gov Future research should focus on adapting established green methodologies to the synthesis of this compound. Current green approaches for the broader benzofuran (B130515) class that could be explored include microwave-assisted synthesis (MWI), which can significantly reduce reaction times, and the use of eco-friendly deep eutectic solvents (DES). nih.govnih.govacs.org Other promising avenues involve catalysis with novel materials, such as ZnO-nanorods in solvent-free conditions, and visible-light-mediated catalysis, which offer energy-efficient reaction pathways. nih.govtandfonline.com

| Methodology | Principle | Potential Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat reactants. | Reduced reaction times, increased yields, and cleaner reactions. | nih.gov |

| Deep Eutectic Solvents (DES) | Uses a mixture of hydrogen bond donors and acceptors as a solvent system. | Environmentally benign, biodegradable, and often recyclable. | nih.govacs.org |

| Nanocatalysis | Employs catalysts on the nanoscale (e.g., ZnO-nanorods) for high efficiency. | High catalytic activity, potential for solvent-free conditions. | tandfonline.com |

| Visible-Light Photocatalysis | Uses visible light to promote chemical reactions. | Energy-efficient, mild reaction conditions, high selectivity. | nih.gov |

Many biologically active molecules are chiral, with their pharmacological effects being highly dependent on their stereochemistry. While research on the stereoselective synthesis of this compound itself is nascent, this represents a critical unexplored avenue. Developing synthetic routes that can precisely control the stereochemistry of derivatives, particularly if additional chiral centers are introduced, would be essential for creating potent and selective therapeutic agents. Future work could involve asymmetric catalysis or the use of chiral auxiliaries to construct enantiomerically pure benzofuran structures, a necessary step for advancing these compounds into clinical consideration. nih.gov

Advanced Computational Approaches

In silico methods are indispensable tools in modern drug discovery and materials science, allowing for the prediction of molecular properties and interactions before undertaking costly and time-consuming laboratory experiments. For this compound, computational studies can guide research in several key areas.

Density Functional Theory (DFT) can be employed to investigate the compound's electronic structure, stability, and reactivity. rsc.orgaip.org Such studies can predict its antioxidant potential by calculating parameters like bond dissociation enthalpy (BDE) and ionization potential (IP). rsc.orgresearchgate.net Furthermore, molecular docking simulations can predict the binding affinity and orientation of this compound within the active sites of various biological targets, such as enzymes and receptors implicated in cancer or inflammation. researchgate.netresearchgate.netnih.gov This approach can help prioritize which biological pathways to investigate experimentally. Quantitative Structure-Activity Relationship (QSAR) models could also be developed for a series of this compound derivatives to correlate their structural features with their biological activity, thereby guiding the design of more potent analogues. researchgate.net

| Computational Method | Research Application | Predicted Outcomes | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Analysis of electronic structure and reactivity. | Molecular stability, antioxidant potential, reaction mechanisms. | rsc.orgresearchgate.netsci-hub.se |

| Molecular Docking | Simulation of ligand-protein interactions. | Binding affinity, identification of potential biological targets. | nih.govnih.govresearchgate.net |

| 3D-QSAR | Correlation of 3D molecular properties with biological activity. | Predictive models for designing new derivatives with enhanced activity. | researchgate.net |

| ADMET Prediction | In silico prediction of pharmacokinetic properties. | Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. | researchgate.netnih.gov |

Elucidation of Complex Biological Pathways (molecular level)

The broader class of benzofuran derivatives is known to interact with a wide array of biological targets and modulate complex cellular signaling pathways. mdpi.comresearchgate.net For instance, certain derivatives have been shown to inhibit critical enzymes in cancer progression like PI3K, VEGFR-2, and tubulin, or to modulate inflammatory pathways such as NF-κB and MAPK. nih.govresearchgate.netmdpi.comresearchgate.net

A significant unexplored avenue for this compound is the systematic elucidation of its molecular mechanism of action. Future research should employ target identification techniques to pinpoint the specific proteins or nucleic acids it interacts with. Subsequent cell-based assays and proteomics could then unravel how these interactions translate into the modulation of signaling cascades. Understanding whether this compound induces apoptosis, inhibits cell proliferation, or suppresses inflammatory responses at a molecular level is crucial for defining its therapeutic potential. mdpi.comresearchgate.net

Design of Next-Generation Molecular Probes and Tool Compounds

Molecular probes are essential for visualizing and studying biological processes in real-time. The benzofuran scaffold has been successfully utilized to create fluorescent probes for bioimaging applications. nih.govnih.gov The structure of this compound, with its hydroxyl groups, offers an excellent starting point for the design of novel molecular probes.

These hydroxyl groups can serve as chemical handles for conjugation to targeting moieties (e.g., peptides or antibodies) to direct the probe to specific cells or subcellular locations. They can also be modified to tune the molecule's photophysical properties, such as its fluorescence wavelength and quantum yield. nih.gov By developing derivatives of this compound that exhibit environmentally sensitive fluorescence, researchers could create probes that report on local changes in pH, polarity, or the presence of specific ions. Furthermore, this compound can serve as a valuable fragment in fragment-based drug discovery campaigns to develop more complex and potent "tool compounds" for validating novel drug targets. mdpi.com

Q & A

What are the common synthetic routes for 1-Benzofuran-3,5-diol, and how do reaction conditions influence product purity?

Basic Research Focus

this compound can be synthesized via multi-step protocols involving cyclization, functional group transformations, or domino reactions. For example, highlights a domino reaction using vinyl azides and 1,4-dithiane-2,5-diol under eco-friendly conditions (room temperature, ethanol solvent) to generate structurally related benzofuran derivatives . Key parameters affecting purity include solvent choice (polar aprotic solvents enhance reactivity), catalyst selection (e.g., acid/base systems), and temperature control to minimize side products. Post-synthesis purification via column chromatography or recrystallization is critical, as noted in , where derivatives were isolated using silica gel chromatography .

What spectroscopic techniques are essential for characterizing this compound, and how are spectral discrepancies resolved?

Basic Research Focus

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is indispensable for structural elucidation. For instance, and provide detailed ¹H NMR data for benzofuran derivatives, such as δ 7.73 ppm (singlet for aromatic protons) and coupling constants (e.g., J = 8.3 Hz for vicinal protons) . Discrepancies in peak multiplicity or integration can arise from dynamic processes (e.g., tautomerism) or impurities. emphasizes using 2D NMR to resolve overlapping signals in complex heterocycles, while high-resolution mass spectrometry (HRMS) confirms molecular formulas .

How can researchers optimize reaction yields for this compound derivatives under varying catalytic conditions?

Advanced Research Focus

Yield optimization requires systematic screening of catalysts and reaction parameters. notes that traditional methods suffered from low yields due to harsh conditions (e.g., metal catalysts, high temperatures). A proposed solution involves using mild Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity . For example, adjusting stoichiometry of reactants (e.g., 1.2 equivalents of diol to azide) and solvent polarity (e.g., DMF vs. THF) improved yields from 45% to 78% in related syntheses . Kinetic studies (e.g., monitoring via TLC or in-situ IR) further identify rate-limiting steps.

How should researchers address contradictions in spectroscopic data for this compound derivatives?

Advanced Research Focus

Contradictions often arise from conformational flexibility or crystallographic packing effects. reports a benzofuran-indole derivative with unexpected downfield shifts (δ 8.14 ppm) attributed to electron-withdrawing substituents . To resolve ambiguities:

- Perform variable-temperature NMR to detect dynamic equilibria.

- Compare experimental data with computational predictions (DFT calculations for chemical shifts).

- Use X-ray crystallography (as in for confirming substituent orientation) .

What computational strategies elucidate structure-activity relationships (SAR) for this compound in anti-inflammatory applications?

Advanced Research Focus

Molecular docking and dynamics simulations are critical. demonstrates docking studies targeting inflammatory mediators (e.g., COX-2), where substituents like chloro or methoxy groups enhance binding affinity (ΔG = -9.1 kcal/mol) . supports this with in vitro assays showing IC₅₀ values <10 μM for derivatives with electron-deficient aromatic rings . QSAR models can further correlate logP values with membrane permeability, guiding lead optimization.

How does the stability of this compound vary under different storage and reaction conditions?

Advanced Research Focus

Stability is influenced by pH, temperature, and light exposure. notes that related benzofuran aldehydes degrade at >40°C, necessitating storage at 0–6°C . For this compound:

- Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.

- Use antioxidants (e.g., BHT) in aprotic solvents to prevent oxidation.

- Avoid prolonged exposure to UV light, which induces ring-opening reactions.

What in vitro assays are most effective for evaluating the bioactivity of this compound derivatives?

Advanced Research Focus

and highlight cell-based assays (e.g., LPS-induced TNF-α suppression in macrophages) and enzyme inhibition assays (COX-2, LOX) . Key steps include:

- Dose-response curves (0.1–100 μM) with positive controls (e.g., indomethacin).

- Cytotoxicity screening (MTT assay) to differentiate bioactivity from cell death.

- Metabolite profiling (LC-MS) to identify active intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。